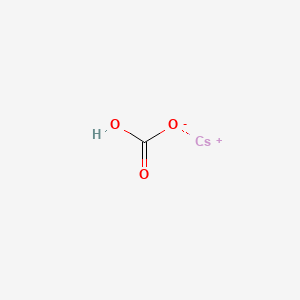CCs2O3
Cesium bicarbonate
CAS No.: 29703-01-3
Cat. No.: VC8464971
Molecular Formula: Cs2CO3
CCs2O3
Molecular Weight: 325.820 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29703-01-3 |
|---|---|
| Molecular Formula | Cs2CO3 CCs2O3 |
| Molecular Weight | 325.820 g/mol |
| IUPAC Name | cesium;hydrogen carbonate |
| Standard InChI | InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
| Standard InChI Key | FJDQFPXHSGXQBY-UHFFFAOYSA-L |
| SMILES | C(=O)(O)[O-].[Cs+] |
| Canonical SMILES | C(=O)([O-])[O-].[Cs+].[Cs+] |
Introduction
Chemical Identity and Structural Overview
Cesium bicarbonate, with the chemical formula CsHCO₃, consists of a cesium cation (Cs⁺) and a bicarbonate anion (HCO₃⁻). Its molecular weight is calculated as 193.93 g/mol based on the atomic weights of cesium (132.91 g/mol), hydrogen (1.01 g/mol), carbon (12.01 g/mol), and oxygen (48.00 g/mol) . Unlike cesium carbonate, which is a stronger base and more hygroscopic, cesium bicarbonate offers moderated basicity, making it suitable for reactions requiring pH control without excessive reactivity .
Comparative Properties of Cesium Bicarbonate and Carbonate
Synthesis and Production
The most established synthesis route for cesium bicarbonate involves the reaction of cesium carbonate with carbon dioxide and water:
This method capitalizes on the high solubility of Cs₂CO₃ in water (261 g/100 mL at 20°C) , allowing efficient conversion under mild conditions. The reaction is typically conducted at ambient temperature, with gaseous CO₂ bubbled through an aqueous suspension of cesium carbonate .
Physicochemical Properties
While detailed thermodynamic data for cesium bicarbonate are sparse, its behavior can be inferred from related alkali bicarbonates:
-
Solubility: Like sodium and potassium bicarbonates, CsHCO₃ is highly water-soluble, though exact solubility values are unreported in literature.
-
Stability: Decomposes upon heating, releasing CO₂ and forming cesium carbonate:
-
Basicity: Aqueous solutions of CsHCO₃ have a pH of ~8–9, milder than Cs₂CO₃ (pH 10–12) .
Applications in Organic Synthesis
Cesium bicarbonate has emerged as a strategic reagent in regioselective alkylation, as demonstrated in a 2022 study . Key findings include:
Regioselective Alkylation of Dihydroxybenzaldehydes
In acetonitrile at 80°C, CsHCO₃ mediated the alkylation of 2,4-dihydroxybenzaldehyde with 1,2-dibromoethane, yielding 4-alkylated products with 61% NMR yield—significantly higher than Cs₂CO₃ (15%) or potassium carbonate (53%) .
Table 1: Base Screening for Alkylation of 2,4-Dihydroxybenzaldehyde
| Base | Yield of 2a (%) |
|---|---|
| CsHCO₃ | 61 |
| K₂CO₃ | 53 |
| Cs₂CO₃ | 15 |
| NaHCO₃ | <3 |
This selectivity arises from CsHCO₃’s ability to deprotonate phenolic hydroxyl groups without over-basifying the reaction medium, minimizing side reactions .
Substrate Scope and Scalability
The protocol tolerates diverse electrophiles, including alkyl bromides with ether (-OR) and hydroxyl (-OH) functionalities. For example, reaction with 2-bromoethanol produced the cyclized product 9a in 72% isolated yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume